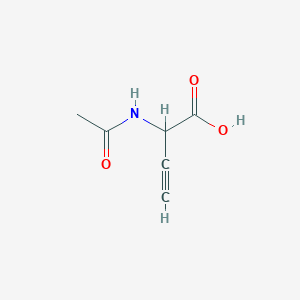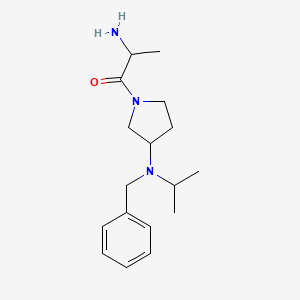![molecular formula C8H10FNO4 B14782546 (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a synthetic organic compound known for its potent and selective agonistic activity on group II metabotropic glutamate receptors (mGluR2 and mGluR3) . This compound has garnered significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating various neurological and psychiatric disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several key steps, including the fluorination of an epoxide intermediate . One reported method starts with the compound (MGS0008), which undergoes fluorination using potassium hydrogen difluoride (KF·HF) to yield the desired fluorinated product . This process is adaptable for large-scale synthesis, making it suitable for industrial production .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to avoid elaborate separation steps and improve chemical yields . The use of efficient fluorination techniques and scalable reaction conditions ensures the production of multi-gram quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Fluorination: Potassium hydrogen difluoride (KF·HF) is commonly used for the fluorination step.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in pharmacological studies .
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications:
Medicinal Chemistry: Researchers use this compound to develop new drugs targeting mGluR2 and mGluR3 receptors.
Mecanismo De Acción
The compound exerts its effects by selectively activating group II metabotropic glutamate receptors (mGluR2 and mGluR3) . These receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission . Activation of mGluR2 and mGluR3 leads to the inhibition of adenyl cyclase, reducing the production of cyclic AMP (cAMP) and ultimately modulating neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its high selectivity and potency for mGluR2 and mGluR3 receptors . Its fluorinated structure provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H10FNO4 |
|---|---|
Peso molecular |
203.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3?,4?,5?,8-/m0/s1 |
Clave InChI |
DIWVNJFXRKZAGI-APWCGEGNSA-N |
SMILES isomérico |
C1C2C(C2[C@@](C1F)(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)

![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)




![2-amino-N-[2-[2-[2,2-diethoxyethyl(2-phenylethyl)amino]-2-oxoethyl]phenyl]propanamide](/img/structure/B14782519.png)

![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)


